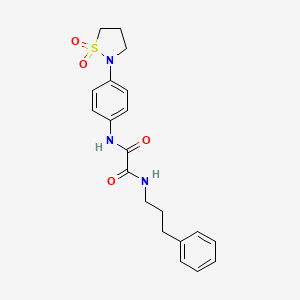![molecular formula C17H16N2OS2 B2585383 N-(benzo[d]thiazol-6-yl)-4-(phénylthio)butanamide CAS No. 952818-19-8](/img/structure/B2585383.png)
N-(benzo[d]thiazol-6-yl)-4-(phénylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide is a complex organic compound that features a benzothiazole ring and a phenylthio group
Applications De Recherche Scientifique
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a bioactive compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated benzene derivative.
Formation of Butanamide: The final step involves the coupling of the benzothiazole derivative with a butanamide moiety, often through an amide bond formation reaction using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)butanamide: Lacks the phenylthio group, which may affect its binding properties.
N-(benzo[d]thiazol-6-yl)-4-(methylthio)butanamide: Contains a methylthio group instead of a phenylthio group, potentially altering its reactivity and applications.
Uniqueness
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide is unique due to the presence of both the benzothiazole ring and the phenylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(7-4-10-21-14-5-2-1-3-6-14)19-13-8-9-15-16(11-13)22-12-18-15/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUVIODJVTSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)



![4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585308.png)
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide](/img/structure/B2585309.png)
![METHYL 3-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2585310.png)



![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)
![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
